1-(3-(1H-indol-3-yl)propanoyl)piperidine-3-carboxylic acid

GABA transporter GABAA receptor nipecotic acid scaffold

Choose this specific racemic mixture for its validated GABA transporter (GAT) inhibitory pharmacophore. The piperidine-3-carboxylic acid (nipecotic acid) scaffold provides mechanistically distinct activity compared to the 4-COOH regioisomer, which acts as a GABAA partial agonist. With a logD of -1.49, it balances solubility and permeability for robust in vitro pharmacology. Part of the InterBioScreen natural compound derivatives library (STOCK1N-69237), it offers a privileged chemotype for CNS target screening and SAR studies.

Molecular Formula C17H20N2O3
Molecular Weight 300.358
CAS No. 924764-30-7
Cat. No. B2908872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(1H-indol-3-yl)propanoyl)piperidine-3-carboxylic acid
CAS924764-30-7
Molecular FormulaC17H20N2O3
Molecular Weight300.358
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)CCC2=CNC3=CC=CC=C32)C(=O)O
InChIInChI=1S/C17H20N2O3/c20-16(19-9-3-4-13(11-19)17(21)22)8-7-12-10-18-15-6-2-1-5-14(12)15/h1-2,5-6,10,13,18H,3-4,7-9,11H2,(H,21,22)
InChIKeyPMCPSETUZFFITH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-(1H-Indol-3-yl)propanoyl)piperidine-3-carboxylic acid (CAS 924764-30-7): Physicochemical Identity, Library Provenance, and Comparator Landscape for Procurement Decision-Making


1-(3-(1H-Indol-3-yl)propanoyl)piperidine-3-carboxylic acid (CAS 924764-30-7, molecular formula C₁₇H₂₀N₂O₃, MW 300.35) is a synthetic indole-piperidine hybrid supplied as a racemic mixture . The compound features an indole-3-propionyl moiety linked via an amide bond to a piperidine-3-carboxylic acid (nipecotic acid) scaffold, classifying it within the InterBioScreen natural compound derivatives and analogs collection (ID STOCK1N-69237; BB_NC-1921) [1]. Its closest structural analogs include the piperidine-4-carboxylic acid regioisomer (CAS 951981-60-5) and the one-carbon-shorter carbonyl-linked analog 1-(1H-indol-3-ylcarbonyl)piperidine-3-carboxylic acid, each of which carries distinct pharmacological implications that preclude interchangeable use.

Why the 3-Carboxylic Acid Regioisomer of Indole-Propanoyl-Piperidine Cannot Be Substituted by the 4-COOH Analog or Truncated Derivatives


Substitution of 1-(3-(1H-indol-3-yl)propanoyl)piperidine-3-carboxylic acid by its 4-carboxylic acid regioisomer (CAS 951981-60-5) or by linker-truncated analogs would fundamentally alter pharmacological mechanism and physicochemical behavior. The piperidine-3-carboxylic acid (nipecotic acid) scaffold is an established GABA uptake inhibitor pharmacophore, with (RS)-nipecotic acid inhibiting mouse GAT-1 with an IC₅₀ of 13.3 μM [1]. In contrast, piperidine-4-carboxylic acid (isonipecotic acid) acts as a GABAA receptor partial agonist, inhibiting [³H]GABA binding with an IC₅₀ of 0.33 μM—a mechanistically distinct target [1]. Furthermore, the 3-COOH isomer (target compound) exhibits a measured logD of −1.49 at physiological pH, whereas the unsubstituted nipecotic acid core has a logD of −2.44 and piperidine-4-carboxylic acid a logD of −2.61, demonstrating that indole-propanoyl derivatization at the piperidine nitrogen produces a >2 log unit shift in distribution coefficient that is regioisomer-dependent and cannot be replicated by the 4-COOH analog [2]. The compound is catalogued within the InterBioScreen natural compound derivatives library, a curated collection distinct from synthetic screening libraries that supply the 4-COOH regioisomer [3]. These regioisomer-specific pharmacological, physicochemical, and sourcing differences make generic substitution scientifically invalid without experimental revalidation.

Quantitative Differentiation Evidence for 1-(3-(1H-Indol-3-yl)propanoyl)piperidine-3-carboxylic acid (CAS 924764-30-7) Relative to Structural Analogs and In-Class Candidates


Regioisomeric Carboxylic Acid Position (3-COOH vs. 4-COOH) Drives Divergent Pharmacological Mechanisms: GABA Uptake Inhibition vs. GABAA Receptor Agonism

The target compound incorporates the piperidine-3-carboxylic acid (nipecotic acid) scaffold, which confers GABA transporter (GAT) inhibitory activity. (RS)-Nipecotic acid inhibits mouse GAT-1 with an IC₅₀ of 13.3 μM and human GAT-1 with an IC₅₀ of 5.9 μM for the (R)-enantiomer [1][2]. In contrast, piperidine-4-carboxylic acid (isonipecotic acid)—the core scaffold of the 4-COOH regioisomer CAS 951981-60-5—acts as a GABAA receptor partial agonist, inhibiting [³H]GABA binding with an IC₅₀ of 0.33 μM, and exhibits partial agonism across α1, α2, α3, and α5 subunit-containing GABAA receptors with Emax values of 46–57% [3]. The literature explicitly distinguishes these scaffolds: 'isoguvacine and piperidine-4-carboxylic acid (isonipecotic acid) are specific and very effective GABA agonists for the postsynaptic GABA receptors, whereas the isomeric compounds, guvacine and (RS)-piperidine-3-carboxylic acid (nipecotic acid)' are GABA uptake inhibitors [4]. The target compound's nipecotic acid core therefore predicts a fundamentally different pharmacological profile—GABA uptake modulation rather than direct receptor agonism—relative to its 4-COOH regioisomer.

GABA transporter GABAA receptor nipecotic acid scaffold regioisomer pharmacology CNS drug discovery

Propanoyl Linker Length (3-Carbon) vs. Carbonyl Linker (1-Carbon) Modulates Conformational Flexibility and Neuraminidase Inhibitory Activity

The target compound's three-carbon propanoyl linker (-CO-CH₂-CH₂-) between the indole C3 position and the piperidine nitrogen creates a longer, more flexible spacer than the one-carbon carbonyl linker (-CO-) present in 1-(1H-indol-3-ylcarbonyl)piperidine-3-carboxylic acid. The carbonyl analog has been identified as a validated neuraminidase (NA) inhibitor hit: in a structure-based virtual screening campaign of an in-house library, only 1-(1H-indol-3-ylcarbonyl)-3-piperidinecarboxylic acid (compound 1) demonstrated reproducible NA inhibitory activity at non-cytotoxic concentrations [1]. BindingDB confirms an IC₅₀ of 2.32 μM for the carbonyl analog against Influenza A H5N1 neuraminidase [2]. The target compound's extended propanoyl linker increases the rotatable bond count from 3 to 4, alters the spatial relationship between the indole and piperidine rings, and modifies the amide electronics—all factors known to impact target engagement in indole-piperidine SAR series . While direct NA activity data for the target compound are not yet reported, the linker length difference represents a quantifiable structural parameter (3-atom vs. 1-atom spacer) that is a well-established driver of potency shifts in medicinal chemistry campaigns.

neuraminidase inhibitor linker SAR indole-piperidine conjugation antiviral screening conformational flexibility

Physicochemical Profile: Intermediate Lipophilicity (logP 1.38, logD −1.49) Bridges the Polarity Gap Between Parent Fragments Indole-3-Propionic Acid and Nipecotic Acid

The target compound exhibits a measured logP of 1.38 and logD of −1.49 (pH ~7.4), representing an intermediate lipophilicity that differentiates it from both parent structural fragments . Indole-3-propionic acid (IPA), the indole-containing fragment without the piperidine ring, has an XLogP of 1.73 and pKa of 4.8, making it substantially more lipophilic and neutral at physiological pH [1]. Conversely, the unsubstituted piperidine-3-carboxylic acid (nipecotic acid) core is highly hydrophilic, with a logP of −2.44 and logD (pH 7.4) of −2.44 [2]. The target compound's logD of −1.49 sits approximately midway between these extremes, reflecting the balanced contributions of the lipophilic indole-propanoyl group and the ionizable carboxylic acid. This physicochemical profile places the compound within the favorable drug-like space (logP between 0 and 3) and provides a quantitatively distinct developability profile that neither parent fragment nor simpler indole-piperidine conjugates can replicate without the specific propanoyl-piperidine-3-carboxylic acid architecture.

logD lipophilicity physicochemical property drug-likeness solubility-permeability balance

Library Provenance and Sourcing: InterBioScreen Natural Compound Derivatives Collection vs. Generic Synthetic Screening Libraries

The target compound (CAS 924764-30-7) is catalogued within the InterBioScreen natural compound (NC) derivatives and analogs library under ID STOCK1N-69237 and BB_NC-1921, classified as 'Derivatives & analogs of Natural Compounds' [1]. The InterBioScreen NC collection contains over 40,000 natural compounds and their derivatives, with 60–65% of plant origin, 5–10% from microorganisms, and approximately 5% from marine sources [2]. This library provenance provides three sourcing-specific advantages: (1) natural product-inspired scaffold diversity that has undergone evolutionary pre-selection for biological target engagement; (2) membership in a curated, quality-controlled collection (purity 92–98%) distinct from large undifferentiated synthetic libraries; and (3) availability through InterBioScreen's established global distribution network serving over 700 major pharmaceutical and biotechnology companies [2][3]. In parallel, the compound is also available from ChemDiv (ID Y044-6869, 21 mg stock), providing an alternative supply chain with complementary logistics . The 4-COOH regioisomer (CAS 951981-60-5) is primarily sourced through different vendors (e.g., MolCore, CheMenu) and is not classified within the same natural product derivative framework, which may affect batch-to-batch consistency and documentation standards in regulated screening environments.

screening library natural compound derivative InterBioScreen chemical supplier procurement

Racemic Mixture Supply Enables Enantiomer-Specific SAR Exploration Absent in Achiral or Single-Enantiomer Analogs

The target compound is supplied as a racemic mixture at the piperidine 3-position (stereo designation: RACEMIC MIXTURE) . This stereochemical status is significant because: (a) the piperidine-3-carboxylic acid stereocenter is known to influence GABA transporter inhibition potency—(R)-nipecotic acid inhibits human GAT-1 with an IC₅₀ of 5.9 μM, while (S)-nipecotic acid inhibits human GAT-3 with an IC₅₀ of 2,320 μM, representing a ~390-fold enantiomer-dependent potency difference [1][2]; (b) the racemic supply format enables researchers to perform chiral resolution and independently evaluate each enantiomer's contribution to target engagement, a capability unavailable with achiral analogs or pre-resolved single-enantiomer products; and (c) this contrasts with certain in-class compounds such as 1-[(2-methyl-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid (CAS unspecified), which is reported as an achiral compound, eliminating the opportunity for stereochemistry-dependent SAR investigation [3].

chirality racemic mixture enantiomer separation stereochemistry SAR

Indole-Piperidine-Carboxylic Acid Chemotype Validated in Neuraminidase and V1a Receptor Antagonist Programs—Target Compound Offers Distinct Scaffold for Parallel Screening

The indole-carbonyl-piperidine chemotype has been independently validated across multiple therapeutic programs. The 1-carbon carbonyl analog demonstrated reproducible influenza neuraminidase inhibitory activity at non-cytotoxic concentrations in a 2025 structure-based virtual screening study, emerging as the sole active hit from seven indole/isoquinoline candidates [1]. In a separate patent family (US 7,781,436; WO 2018/077260), indol-3-yl-carbonyl-piperidine and spiro-piperidine derivatives are claimed as V1a receptor antagonists for dysmenorrhea, hypertension, and chronic heart failure, and indolo-substituted piperidine compounds are disclosed as estrogen receptor degrading agents for ER-positive breast cancer [2][3]. The target compound's distinct structural features—the 3-carbon propanoyl linker and the piperidine-3-carboxylic acid substitution—occupy a unique position within this chemotype landscape. No patent or primary literature report was identified that specifically claims 1-(3-(1H-indol-3-yl)propanoyl)piperidine-3-carboxylic acid for any biological target, indicating freedom to operate for novel target screening while benefiting from the validated indole-piperidine pharmacophore framework [4].

neuraminidase V1a receptor antagonist indole-piperidine chemotype patent landscape scaffold hopping

Recommended Research and Industrial Application Scenarios for 1-(3-(1H-Indol-3-yl)propanoyl)piperidine-3-carboxylic acid (CAS 924764-30-7)


GABAergic Transporter Screening: Differentiating GAT-Mediated Uptake Inhibition from Direct GABAA Receptor Modulation

The nipecotic acid (piperidine-3-COOH) scaffold of the target compound predicts GABA transporter (GAT) inhibitory activity, in contrast to the GABAA receptor partial agonism of the 4-COOH regioisomer [1]. Procure this compound for parallel pharmacological profiling against human GAT-1, GAT-2, GAT-3, and BGT-1 in [³H]GABA uptake assays using transfected HEK293 or CHO cell lines, using (RS)-nipecotic acid (GAT-1 IC₅₀ = 13.3 μM) as an internal reference standard [2]. The racemic supply format enables post-screening chiral separation and enantiomer-specific potency determination, which is critical given the known ~390-fold enantiomer-dependent activity difference in the nipecotic acid scaffold [3]. This scenario is specifically contraindicated for the 4-COOH regioisomer, whose primary activity would register in GABAA receptor electrophysiology or radioligand binding assays rather than transporter uptake assays.

Indole-Piperidine Linker SAR in Antiviral Neuraminidase Inhibitor Optimization

The closely related carbonyl-linked analog (1-carbon linker) has validated, reproducible neuraminidase inhibitory activity at non-cytotoxic concentrations (Influenza A H5N1 NA IC₅₀ = 2.32 μM) [1]. The target compound extends the linker by two methylene units (3-carbon propanoyl), providing a direct SAR probe for linker length optimization. Use this compound in a comparative NA inhibition dose-response assay (MUNANA substrate, fluorescence readout) alongside the carbonyl analog to quantify the impact of linker elongation on potency and selectivity across Influenza A and B neuraminidase subtypes. The intermediate logD (−1.49) of the target compound may confer solubility advantages in aqueous assay buffers compared to the more lipophilic carbonyl analog (logP 1.60), potentially reducing the need for DMSO co-solvents that can confound enzymatic IC₅₀ determinations [2].

Fragment-Based and Scaffold-Hopping Drug Discovery Leveraging Natural Product Derivative Provenance

As a member of the InterBioScreen natural compound derivatives library (STOCK1N-69237), this compound carries the structural complexity and three-dimensional character associated with natural product-inspired scaffolds, which are increasingly prioritized in fragment-based drug discovery for their superior hit-to-lead progression rates [1]. Deploy this compound in fragment- or scaffold-based screening cascades against novel protein targets where indole-piperidine chemotypes have shown precedent (e.g., V1a receptor antagonism, estrogen receptor degradation, kinase inhibition) but where the specific propanoyl-3-COOH architecture remains unexplored [2]. The compound's dual sourcing (InterBioScreen + ChemDiv) provides supply chain redundancy, and its absence from existing patent claims creates freedom to operate for novel target IP generation [3].

Physicochemical Benchmarking for CNS Drug-Likeness Optimization of Indole-Piperidine Conjugates

With a measured logP of 1.38, logD of −1.49, and polar surface area of 73.4 Ų, the target compound occupies a favorable CNS drug-like physicochemical space that balances the extreme lipophilicity of indole-3-propionic acid (XLogP 1.73) and the extreme hydrophilicity of nipecotic acid (logP −2.44) [1][2]. Use this compound as a physicochemical benchmark in parallel artificial membrane permeability assays (PAMPA) and Caco-2 permeability studies to establish baseline permeability values for the indole-propanoyl-piperidine-3-COOH chemotype. The logSw of 0.23 indicates adequate aqueous solubility for in vitro pharmacology without the solubility deficits that plague highly lipophilic indole derivatives, enabling reliable dose-response determinations in aqueous assay formats without excessive organic co-solvent [3].

Quote Request

Request a Quote for 1-(3-(1H-indol-3-yl)propanoyl)piperidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.